molecular formula C18H23N7S B6442626 4,5-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2549012-16-8

4,5-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B6442626
CAS No.: 2549012-16-8
M. Wt: 369.5 g/mol
InChI Key: UWRRDDJCVLQNFF-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a fused pyrazole and pyrimidine ring.

Mechanism of Action

Target of Action

The primary targets of this compound are cyclin-dependent protein kinases (CDKs) , especially CDK12 and/or CDK13 . CDKs are a group of protein kinases that regulate the cell cycle and transcription processes. CDK12 and CDK13 play crucial roles in the regulation of gene transcription, DNA damage response, and cell cycle progression .

Mode of Action

This compound acts by inhibiting CDK12 and/or CDK13 . It is selective for CDK12 and/or CDK13 as compared to CDK7 . In addition to selectively inhibiting CDK12 and/or CDK13, the compounds also act as selective Cyclin K degraders thereby removing the key signaling mechanism required for CDK12 and/or CDK13 activation . This confers additional cellular potency and selectivity .

Biochemical Pathways

The inhibition of CDK12 and/or CDK13 by this compound affects the cell cycle and transcription pathways . By inhibiting these kinases, the compound disrupts the normal progression of the cell cycle and the transcription of certain genes, which can lead to the death of cancer cells .

Result of Action

The inhibition of CDK12 and/or CDK13 by this compound can lead to the treatment of various disorders. These include disorders associated with CDK mutation or overexpression, disorders resulting from inappropriate activity of a CDK, proliferative disorders, cancer, viral infections, neurodegenerative disorders, ischemia, renal diseases, cardiovascular disorders, autoimmune disorders, and disorders caused by dysfunction of translation in cells .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, based on its structural similarities to other biologically active pyrazolo[1,5-a]pyrimidines .

Properties

IUPAC Name

7-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7S/c1-12-11-16(25-15(20-12)5-6-19-25)23-7-9-24(10-8-23)17-13(2)14(3)21-18(22-17)26-4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRRDDJCVLQNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC(=C4C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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